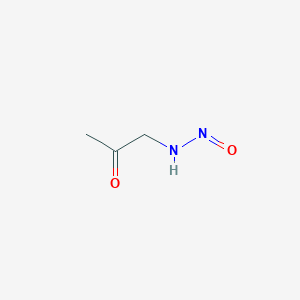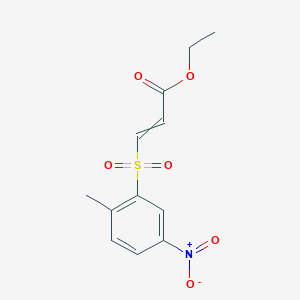
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a nitro group, a sulfonyl group, and an ethyl ester group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate typically involves a multi-step process. One common method includes:
Sulfonation: The addition of a sulfonyl group to the benzene ring.
Esterification: The formation of the ethyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- Ethyl 3-(2-methyl-4-nitrobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-chlorobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)propanoate
Uniqueness: Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is unique due to the specific positioning of the nitro and sulfonyl groups on the benzene ring, which significantly influences its chemical reactivity and potential applications. The presence of the ethyl ester group also adds to its versatility in various chemical reactions.
Propiedades
Número CAS |
91077-72-4 |
|---|---|
Fórmula molecular |
C12H13NO6S |
Peso molecular |
299.30 g/mol |
Nombre IUPAC |
ethyl 3-(2-methyl-5-nitrophenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H13NO6S/c1-3-19-12(14)6-7-20(17,18)11-8-10(13(15)16)5-4-9(11)2/h4-8H,3H2,1-2H3 |
Clave InChI |
WCJLKOYYVUUYMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


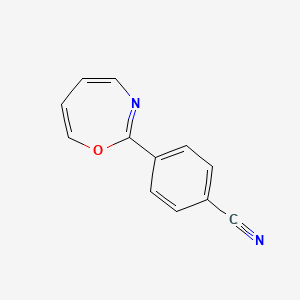
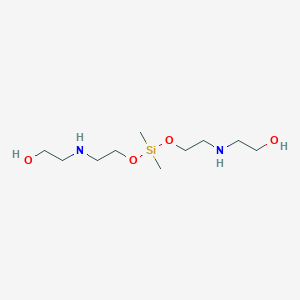
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
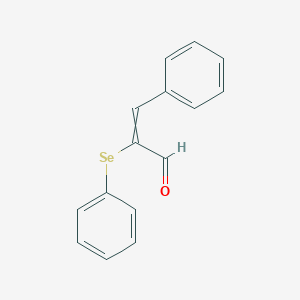
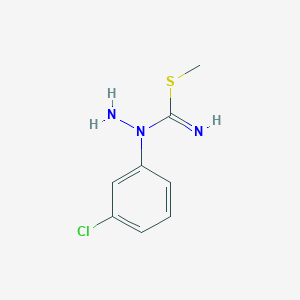
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
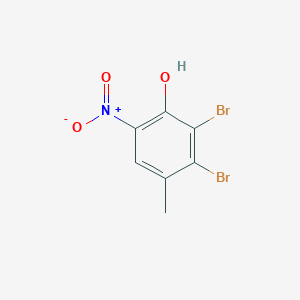
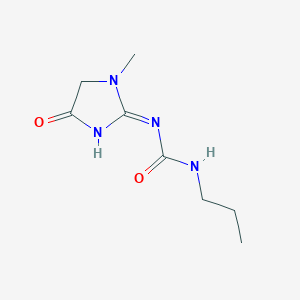

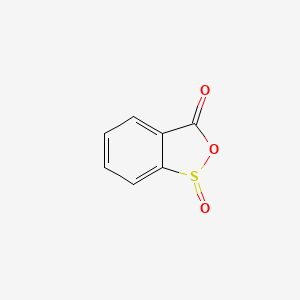
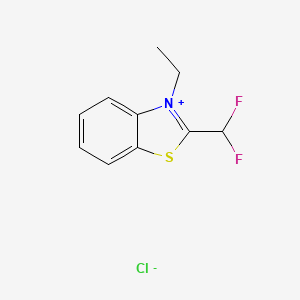
![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
